diethyl (6E)-2-(4-chlorophenyl)-4-hydroxy-4-methyl-6-{2-[(4-methylphenyl)sulfonyl]hydrazinylidene}cyclohexane-1,3-dicarboxylate
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Overview
Description
1,3-DIETHYL (6E)-2-(4-CHLOROPHENYL)-4-HYDROXY-4-METHYL-6-[(4-METHYLBENZENESULFONAMIDO)IMINO]CYCLOHEXANE-1,3-DICARBOXYLATE is a complex organic compound characterized by its unique structural features, including a chlorophenyl group, a hydroxy group, and a methanesulfonamido group
Preparation Methods
The synthesis of 1,3-DIETHYL (6E)-2-(4-CHLOROPHENYL)-4-HYDROXY-4-METHYL-6-[(4-METHYLBENZENESULFONAMIDO)IMINO]CYCLOHEXANE-1,3-DICARBOXYLATE involves multiple steps, including the formation of the cyclohexane ring and the introduction of functional groups. The reaction conditions typically involve the use of organic solvents, catalysts, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve large-scale synthesis using optimized reaction conditions and continuous flow processes to enhance efficiency and scalability .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The nitro group can be reduced to an amine.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. .
Scientific Research Applications
1,3-DIETHYL (6E)-2-(4-CHLOROPHENYL)-4-HYDROXY-4-METHYL-6-[(4-METHYLBENZENESULFONAMIDO)IMINO]CYCLOHEXANE-1,3-DICARBOXYLATE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The chlorophenyl group may interact with hydrophobic pockets in proteins, while the hydroxy and methanesulfonamido groups can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar compounds include other cyclohexane derivatives with different substituents. For example:
- 1,4-DIETHYL-2-(4-CHLOROPHENYL)-4-HYDROXY-4-METHYL-6-[(4-METHYLBENZENESULFONAMIDO)IMINO]CYCLOHEXANE-1,4-DICARBOXYLATE
- 1,3-DIETHYL-2-(4-BROMOPHENYL)-4-HYDROXY-4-METHYL-6-[(4-METHYLBENZENESULFONAMIDO)IMINO]CYCLOHEXANE-1,3-DICARBOXYLATE These compounds share similar structural features but differ in the position and nature of the substituents, which can influence their chemical reactivity and biological activity .
Properties
Molecular Formula |
C26H31ClN2O7S |
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Molecular Weight |
551.1 g/mol |
IUPAC Name |
diethyl (6E)-2-(4-chlorophenyl)-4-hydroxy-4-methyl-6-[(4-methylphenyl)sulfonylhydrazinylidene]cyclohexane-1,3-dicarboxylate |
InChI |
InChI=1S/C26H31ClN2O7S/c1-5-35-24(30)22-20(28-29-37(33,34)19-13-7-16(3)8-14-19)15-26(4,32)23(25(31)36-6-2)21(22)17-9-11-18(27)12-10-17/h7-14,21-23,29,32H,5-6,15H2,1-4H3/b28-20+ |
InChI Key |
MIHCMAMFVWXUQI-VFCFBJKWSA-N |
Isomeric SMILES |
CCOC(=O)C\1C(C(C(C/C1=N\NS(=O)(=O)C2=CC=C(C=C2)C)(C)O)C(=O)OCC)C3=CC=C(C=C3)Cl |
Canonical SMILES |
CCOC(=O)C1C(C(C(CC1=NNS(=O)(=O)C2=CC=C(C=C2)C)(C)O)C(=O)OCC)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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